
4-(azidomethyl)-3-isobutyl-1H-pyrazole
Overview
Description
4-(azidomethyl)-3-isobutyl-1H-pyrazole is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azide functional group (-N3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azidomethyl)-3-isobutyl-1H-pyrazole typically involves the reaction of a suitable precursor with sodium azide. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 4-(bromomethyl)-3-isobutyl-1H-pyrazole, reacts with sodium azide in an appropriate solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for azides, including this compound, often involve large-scale batch reactions. These methods prioritize safety due to the potentially explosive nature of azides. The use of continuous flow reactors has been explored to enhance safety and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(azidomethyl)-3-isobutyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
4-(azidomethyl)-3-isobutyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(azidomethyl)-3-isobutyl-1H-pyrazole is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various biological targets. Additionally, the reduction of the azide group to an amine can lead to the formation of compounds that interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-(azidomethyl)-1H-pyrazole: Lacks the isobutyl group, leading to different reactivity and applications.
3-isobutyl-1H-pyrazole: Lacks the azidomethyl group, resulting in different chemical properties.
4-(azidomethyl)-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an isobutyl group.
Properties
IUPAC Name |
4-(azidomethyl)-5-(2-methylpropyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c1-6(2)3-8-7(4-10-12-8)5-11-13-9/h4,6H,3,5H2,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOHVJSQNDIANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=NN1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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